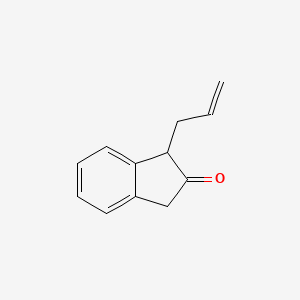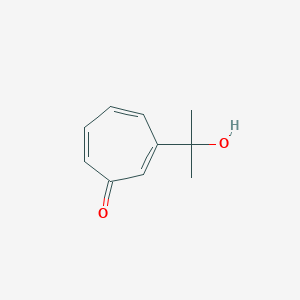
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with a seven-membered ring structure containing three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Bromine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one involves its ability to form bonds with propagating radicals. This property is utilized in the mediation of reversible-deactivation radical polymerization. The oxygen on the seven-membered ring forms a dormant species with the propagating radical, which can reversibly dissociate to complete the polymerization cycle .
Comparison with Similar Compounds
Similar Compounds
Tropolone: A derivative of tropone with an additional hydroxyl group, known for its antimicrobial properties.
β-Thujaplicin: A monoterpenoid with a similar ring structure, exhibiting antimicrobial activities.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mediate radical polymerization and its potential biological activities make it a valuable compound for various applications .
Properties
CAS No. |
103724-28-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)8-5-3-4-6-9(11)7-8/h3-7,12H,1-2H3 |
InChI Key |
WXTMTYQHGXKNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

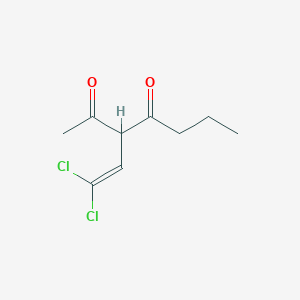
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
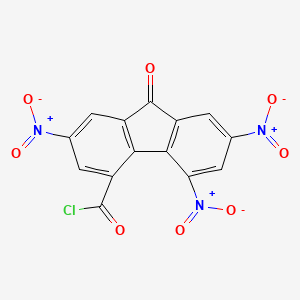
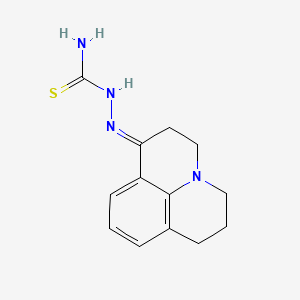
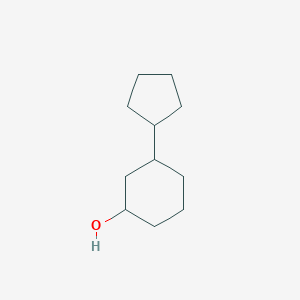
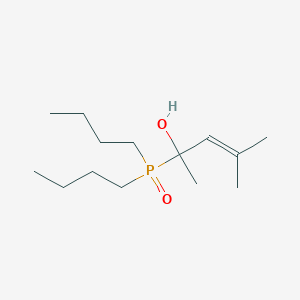


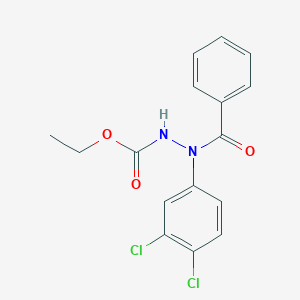
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
